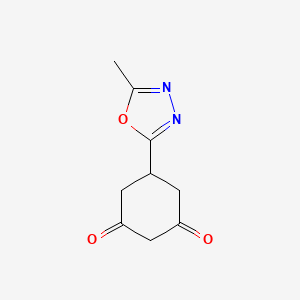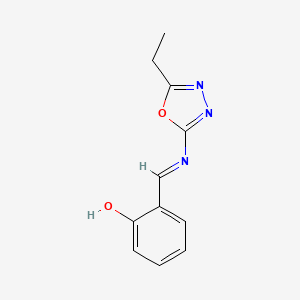
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of an ethyl group at the 5-position of the oxadiazole ring and a phenol group attached to the imino-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol typically involves the cyclization of appropriate hydrazide precursors. One common method includes the reaction of benzophenone hydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and polymers.
Biology: It is used in the study of biological systems and interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as tyrosine kinases and proteases, which play a crucial role in cell signaling and disease progression . The oxadiazole ring is believed to interact with the active sites of these enzymes, leading to their inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar to 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol but with different functional groups.
1,2,5-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the phenol moiety enhances its reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-[(E)-(5-ethyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H11N3O2/c1-2-10-13-14-11(16-10)12-7-8-5-3-4-6-9(8)15/h3-7,15H,2H2,1H3/b12-7+ |
Clave InChI |
AVRBYQDTLFEPLH-KPKJPENVSA-N |
SMILES isomérico |
CCC1=NN=C(O1)/N=C/C2=CC=CC=C2O |
SMILES canónico |
CCC1=NN=C(O1)N=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
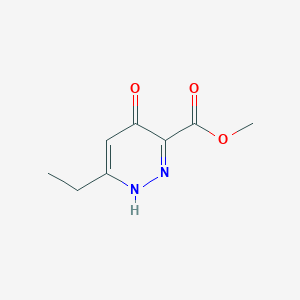

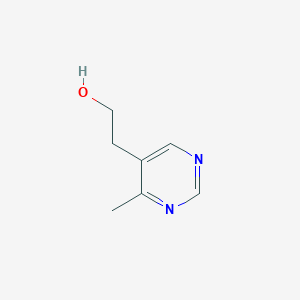

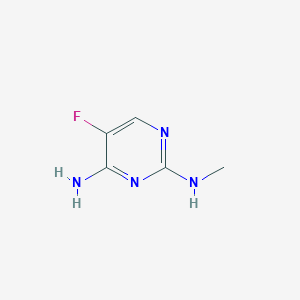
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
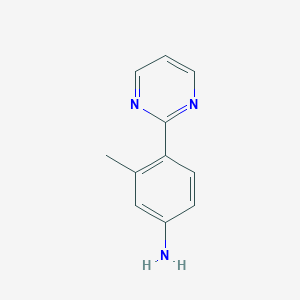
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)



